

Application Note: Quantifying (R)-MIK665-Induced Apoptosis via Cleaved PARP Western Blot Assay

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Compound of Interest

Compound Name: (R)-MIK665

Cat. No.: B609037

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Audience: Researchers, scientists, and drug development professionals.

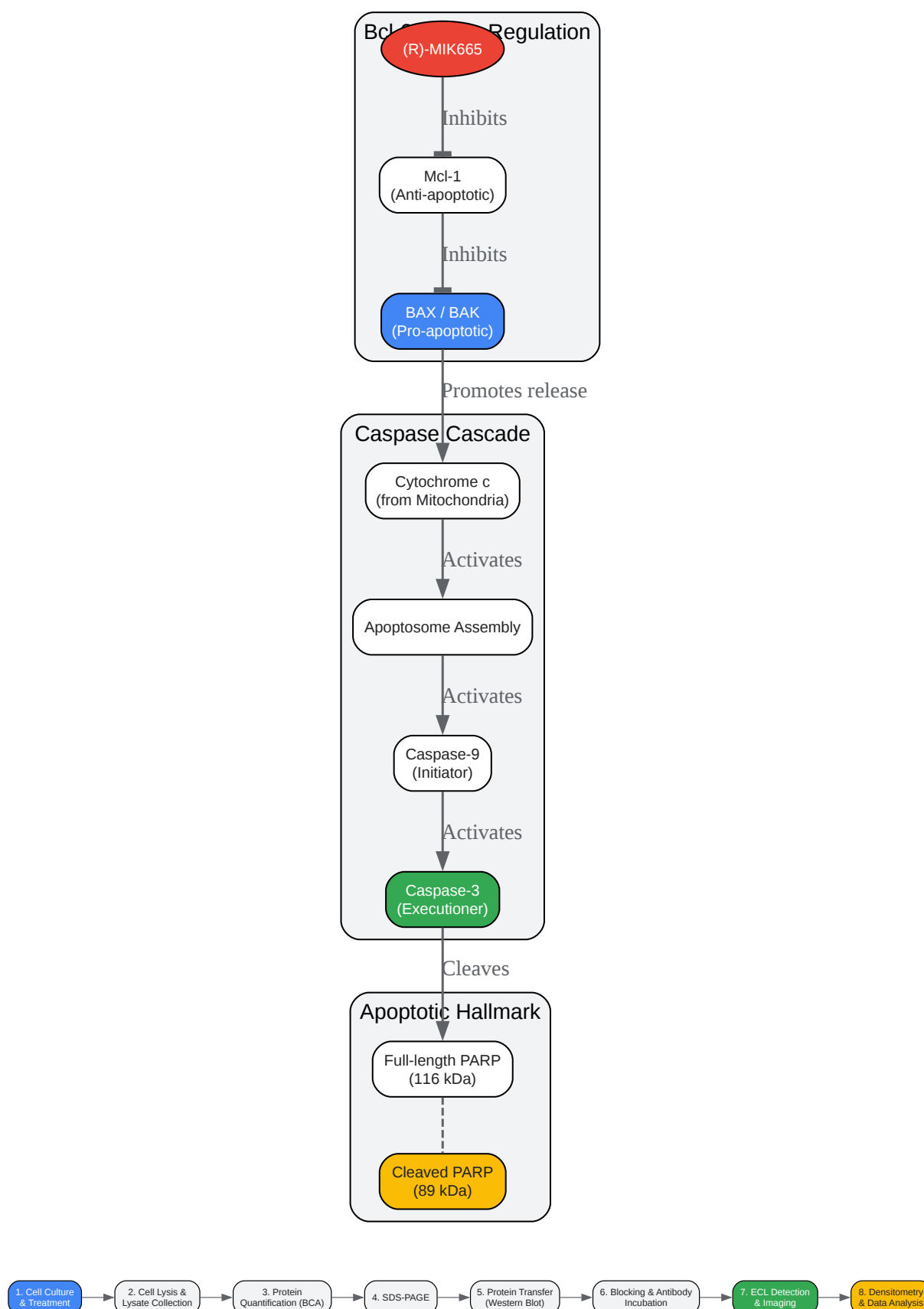
Introduction (R)-MIK665 (also known as S64315) is a potent and selective small-molecule inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein.[1][2][3] Mcl-1 is an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, which is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[1][2] By binding to and inhibiting Mcl-1, **(R)-MIK665** disrupts the sequestration of pro-apoptotic proteins, thereby activating the intrinsic pathway of apoptosis.[1][2] This process is dependent on the pro-apoptotic proteins BAX and BAK and leads to the activation of downstream executioner caspases.[1]

A key hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear enzyme involved in DNA repair.[4][5] During apoptosis, activated caspase-3 cleaves PARP at the DEVD site between Asp214 and Gly215, generating an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain.[5][6] The inactivation of PARP prevents DNA repair and facilitates cellular disassembly.[6] The detection of the 89 kDa cleaved PARP fragment by Western blot is therefore a reliable and widely used biomarker for quantifying apoptosis.[4]

This application note provides a detailed protocol for assessing the pro-apoptotic activity of **(R)-MIK665** in cancer cell lines by measuring the levels of cleaved PARP using a Western blot assay.

Signaling Pathway of (R)-MIK665-Induced Apoptosis

(R)-MIK665 selectively inhibits the anti-apoptotic protein Mcl-1, releasing pro-apoptotic proteins like BIM to activate BAX and BAK.^[1] This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, apoptosome formation, and the activation of a caspase cascade, culminating in the cleavage of PARP by caspase-3 and the execution of apoptosis.^{[1][7]}



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- To cite this document: BenchChem. [Application Note: Quantifying (R)-MIK665-Induced Apoptosis via Cleaved PARP Western Blot Assay]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609037#r-mik665-apoptosis-assay-using-cleaved-parp>]

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